molecular formula C11H19BO5 B14123345 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate

Cat. No.: B14123345
M. Wt: 242.08 g/mol
InChI Key: XHVYFCKOTFFZET-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate is an organic compound that features a boron-containing dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate typically involves the reaction of 2-hydroxyethyl methacrylate with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing compound. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can help in scaling up the production while maintaining the desired purity and properties of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate can undergo various chemical reactions, including:

    Oxidation: The boron-containing ring can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-hydride derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.

    Biology: The compound can be used in the development of boron-based drugs and imaging agents due to its ability to interact with biological molecules.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, such as boron-containing resins and coatings, which have enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in applications such as drug delivery and molecular recognition. The pathways involved often include the formation of boronate esters and other boron-containing intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Uniqueness

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yloxy)ethylmethacrylate is unique due to its methacrylate ester group, which allows it to participate in polymerization reactions. This makes it particularly useful in the synthesis of boron-containing polymers, which have applications in advanced materials and biomedical fields. The presence of the dioxaborinane ring also imparts unique chemical properties, such as stability and reactivity, which are not found in other similar compounds.

Properties

Molecular Formula

C11H19BO5

Molecular Weight

242.08 g/mol

IUPAC Name

2-[(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)oxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19BO5/c1-9(2)10(13)14-5-6-15-12-16-7-11(3,4)8-17-12/h1,5-8H2,2-4H3

InChI Key

XHVYFCKOTFFZET-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)OCCOC(=O)C(=C)C

Origin of Product

United States

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